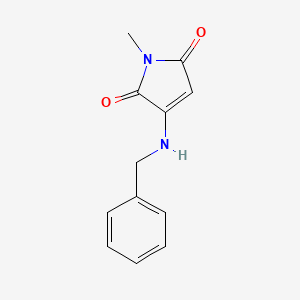

3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-(benzylamino)-1-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C12H12N2O2/c1-14-11(15)7-10(12(14)16)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3 |

InChI Key |

YEMPKQWYVPKNJD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Polar aprotic solvents (e.g., DMSO, DMF) accelerate the reaction but risk polymerization. Nonpolar solvents (toluene, CH₂Cl₂) minimize side reactions.

-

Catalysts : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) enhances nucleophilic attack efficiency. DBU increases reaction rates by 10-fold in DMSO but may initiate maleimide polymerization.

-

Temperature : Reactions proceed optimally at 0–25°C. Lower temperatures (−10°C) improve selectivity but reduce yields.

Example Protocol

-

Dissolve N-methylmaleimide (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene.

-

Add TEA (0.1 eq) and stir at 0°C under argon for 24 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc, 3:1).

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 78 | 95 |

| Catalyst (TEA) | 10 mol% | 82 | 97 |

| Temperature | 0°C | 75 | 93 |

Multi-Step Synthesis via Maleamic Acid Intermediate

This method avoids polymerization by isolating intermediates. It involves:

Cyclization Strategies

-

Acetic Anhydride/NaOAc : Heating maleamic acid with acetic anhydride and sodium acetate at 100°C for 30 minutes achieves >90% cyclization.

-

Thermal Cyclization : Refluxing in toluene (110°C, 6 hours) yields 85–88% product.

Key Data

| Intermediate | Cyclization Agent | Yield (%) |

|---|---|---|

| N-Benzylmaleamic acid | Acetic anhydride | 92 |

| N-Benzylmaleamic acid | Toluene reflux | 87 |

Organocatalytic Enantioselective Methods

While 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione lacks chiral centers, Takemoto’s bifunctional thiourea catalysts (e.g., 1c ) improve reaction efficiency in asymmetric syntheses of analogous compounds.

Catalytic Performance

-

Solvent : Toluene outperforms Et₂O and CHCl₃, achieving 93% ee and 83% yield.

-

Additives : 4Å molecular sieves reduce side reactions by absorbing moisture.

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1c | Toluene | 0 | 83 | 93 |

| 1d | CHCl₃ | 25 | 76 | 88 |

Mitigation of Polymerization Side Reactions

Nucleophiles (e.g., DBU, hexylamine) initiate maleimide polymerization in polar solvents. Critical mitigation strategies include:

-

Solvent Polarity Control : Use CH₂Cl₂ or toluene instead of DMSO.

-

Low-Temperature Processing : Reactions at −20°C reduce propagation rates.

Polymerization Kinetics in Solvents

| Solvent | ε (Dielectric Constant) | % Maleimide Consumed at 1h |

|---|---|---|

| DMSO | 46.7 | 100 |

| Toluene | 2.4 | 78 |

| CH₂Cl₂ | 8.9 | 71 |

Purification and Characterization

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives of pyrrole-2,5-dione, including 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione. This compound has been evaluated for its efficacy in various seizure models:

- Maximum Electroshock Seizure (MES) Test : This test assesses the ability of compounds to prevent seizures induced by electrical stimulation. Compounds derived from pyrrole-2,5-dione have shown promising results in this model, indicating their potential as anticonvulsants .

- Pentylenetetrazole (PTZ) Induced Seizures : In this model, compounds are evaluated for their ability to prevent seizures induced by PTZ, a common method for screening anticonvulsant drugs. The derivatives exhibited significant protective effects .

- 6-Hz Psychomotor Seizure Model : This model tests the efficacy of drugs against psychomotor seizures. The compounds demonstrated notable activity, positioning them as candidates for further development in treating epilepsy .

Table 1: Anticonvulsant Activity of Pyrrole Derivatives

| Compound Name | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) |

|---|---|---|---|

| 3-(Benzylamino)-1-methyl-1H-pyrrole-2,5-dione | TBD | TBD | TBD |

| N-[morpholin-1-yl-methyl]-3-benzyl-pyrrolidine-2,5-dione | 41.0 | 101.6 | 45.42 |

Note: TBD indicates that specific data for 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione is yet to be reported.

Synthesis and Structural Modifications

The synthesis of 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through various methods involving multi-component reactions or modifications of existing pyrrole frameworks. These synthetic approaches not only allow for the generation of the target compound but also facilitate the development of analogs with enhanced biological activity.

Synthetic Routes:

- Multi-component Reactions : These reactions can create complex structures efficiently and are often employed to synthesize pyrrole derivatives .

- Modification of Existing Frameworks : By altering substituents on the pyrrole core, researchers can tailor the pharmacological properties of the compounds .

While much focus has been on anticonvulsant properties, other potential applications have emerged:

2. Anti-inflammatory Properties : Some studies suggest that pyrrole derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

3. Antioxidant Activity : The ability of these compounds to scavenge free radicals indicates potential applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial in its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Substitutional Variations

Pyrrole-2,5-dione derivatives exhibit significant diversity in their substitution patterns, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- This substitution may reduce reactivity in cycloaddition reactions compared to unsubstituted maleimides .

- Synthesis Challenges: The low yield (8%) of the target compound contrasts with higher yields for analogs like 1-(4-methoxyphenyl)amino derivatives (45–60%), suggesting that benzylamino incorporation requires optimized conditions .

Physicochemical and Reactivity Profiles

- Solubility: The benzylamino group likely enhances solubility in organic solvents compared to non-polar derivatives (e.g., 3,4-diphenyl analogs) but may reduce water solubility relative to zwitterionic or charged derivatives.

- Reactivity: Maleimides are electrophilic at the 2- and 5-positions, but the electron-donating benzylamino group may moderate this reactivity, as seen in other amino-substituted pyrrole diones .

Biological Activity

3-(Benzylamino)-1-methyl-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

3-(Benzylamino)-1-methyl-1H-pyrrole-2,5-dione is characterized by its unique structure that allows for various interactions with biological molecules. It is a derivative of 1H-pyrrole-2,5-dione, which is known for its pharmacological versatility.

The biological activity of 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to reduced cell proliferation in cancer and modulation of inflammatory responses.

- Receptor Binding : It has been suggested that this compound can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds similar to 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione have shown the ability to inhibit the growth of various cancer cell lines. A study reported that certain derivatives inhibited colon cancer cell lines with a GI50 value ranging from M to M .

| Compound | Cell Line | GI50 (M) |

|---|---|---|

| 2a | HCT-116 | |

| 2b | SW-620 |

Antimicrobial Activity

3-(Benzylamino)-1-methyl-1H-pyrrole-2,5-dione has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were measured using broth microdilution methods .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through the modulation of cytokine production:

- Cytokine Inhibition : It was observed that derivatives significantly inhibited pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential for treating inflammatory diseases .

Study on Anticancer Activity

In a notable study, a derivative of 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione was tested for its ability to inhibit tumor growth in vivo. The results demonstrated a significant reduction in tumor size in rat models induced with chemically induced colon cancer .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of pyrrole derivatives against a panel of pathogens. The results indicated that certain modifications in the side chains significantly enhanced antimicrobial activity, suggesting a structure-activity relationship .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.